molecular formula C14H13NO2 B8283804 Methyl 5-methyl-2-(pyridin-2-yl)benzoate

Methyl 5-methyl-2-(pyridin-2-yl)benzoate

Cat. No.: B8283804
M. Wt: 227.26 g/mol
InChI Key: BLRXAUIFASROEJ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(pyridin-2-yl)benzoate is a benzoate ester derivative featuring a methyl group at the 5-position of the benzene ring and a pyridin-2-yl substituent at the 2-position. The methyl group at position 5 contributes to steric bulk and lipophilicity, influencing solubility and intermolecular interactions. This compound is structurally distinct from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) due to its heteroaromatic substituent, which alters its physicochemical and biological properties .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 5-methyl-2-pyridin-2-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-10-6-7-11(12(9-10)14(16)17-2)13-5-3-4-8-15-13/h3-9H,1-2H3

InChI Key

BLRXAUIFASROEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Substituent positions: MAPB has an amino group at position 3 and a pyridin-2-yl group at position 4, whereas the target compound has a methyl group at position 5 and a pyridin-2-yl group at position 2.
  • Functional groups: The amino group in MAPB enables hydrogen bonding and protonation, increasing polarity and aqueous solubility compared to the hydrophobic methyl group in the target compound .

Methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate

Structural Differences :

  • This compound features a hydroxyethyl-aminomethyl linker between the pyridin-2-yl group and the benzoate core, introducing hydrogen-bonding capacity and conformational flexibility absent in the target compound .

Thermal Stability :

  • Derivatives of this compound, such as carbamates and carbonates, exhibit thermolabile behavior, decomposing at 120–150°C. The target compound’s thermal stability is likely higher due to the absence of labile carbamate/carbonate groups .

Alkyl Benzoates (Methyl, Ethyl, Propyl)

Physical Properties :

Compound Melting Point (°C) Water Solubility (mg/L) LogP
Methyl benzoate -12 4200 1.96
Ethyl benzoate -34 880 2.64
Propyl benzoate -51 220 3.12
Target compound Data unavailable Expected < 100 ~2.5–3.0

The target compound’s pyridinyl group reduces water solubility compared to methyl benzoate but increases logP relative to simpler esters .

Toxicity :

  • Methyl benzoate exhibits low acute toxicity (rat oral LD₅₀: 3400 mg/kg), while ethyl and propyl benzoates show higher toxicity (LD₅₀: 2100–2500 mg/kg). The pyridinyl group in the target compound may introduce neurotoxic or hepatotoxic risks, though specific data are lacking .

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate

Functional Group Influence :

  • The hydroxyl and amide groups in this derivative enable strong hydrogen bonding, contrasting with the target compound’s non-polar methyl group. This difference likely results in higher melting points and lower volatility for the hydroxyl/amide derivative .

Methyl 3-(((6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)benzoate

Electronic Effects :

  • The target compound’s electron-donating methyl group may instead stabilize the aromatic ring .

Key Research Findings and Data Gaps

  • Catalytic Activity : MAPB’s efficacy in palladium catalysis suggests the target compound could be explored in similar reactions, though its steric bulk may hinder substrate binding .
  • Thermal Stability : The absence of labile groups (e.g., carbamates) in the target compound implies superior thermal stability compared to derivatives studied in and .

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